molecular formula C4H4INO B3094810 5-Iodo-3-methylisoxazole CAS No. 126085-92-5

5-Iodo-3-methylisoxazole

Cat. No.: B3094810
CAS No.: 126085-92-5
M. Wt: 208.99 g/mol
InChI Key: KJLKRLDWQPENMK-UHFFFAOYSA-N
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Description

5-Iodo-3-methylisoxazole is a halogenated derivative of isoxazole, an important class of aromatic heterocycles Isoxazoles are known for their diverse applications in organic synthesis, medicinal chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylisoxazole typically involves the iodination of 3-methyl-5-(tributylstannyl)isoxazole. This process can be achieved through a (3+2) cycloaddition reaction where tributyl(ethynyl)tin is used as the dipolarophile . The reaction conditions often include the use of hydrohalic acids and specific catalysts to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by iodination under controlled conditions. The use of metal catalysts such as copper(I) or ruthenium(II) can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-3-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Lithium Diisopropylamide (LDA): Used in metalation reactions.

    Hydrohalic Acids: Used in iodination reactions.

Major Products Formed:

    Substituted Isoxazoles: Formed through substitution reactions.

    Coupled Products: Formed through cross-coupling reactions with various alkenes or alkynes.

Scientific Research Applications

5-Iodo-3-methylisoxazole has significant applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylisoxazole involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the isoxazole ring. The iodine atom can act as a leaving group in substitution reactions, while the isoxazole ring can undergo metalation and cross-coupling reactions. These properties make it a versatile compound in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-3-methylisoxazole is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and cross-coupling reactions. The combination of the iodine atom and the methyl group at specific positions on the isoxazole ring provides distinct chemical properties that are valuable in various scientific applications .

Properties

IUPAC Name

5-iodo-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INO/c1-3-2-4(5)7-6-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLKRLDWQPENMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313237
Record name 5-Iodo-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126085-92-5
Record name 5-Iodo-3-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126085-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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